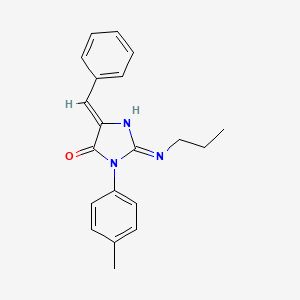![molecular formula C16H16N6O2 B13377990 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a substituted hydrazine with a cyclopentanone derivative, followed by cyclization and diazotization reactions . The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory activity.
Uniqueness
2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is unique due to its specific diazenyl substitution, which imparts distinct chemical and biological properties . This substitution enhances its ability to interact with molecular targets and increases its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H16N6O2 |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
11-amino-10-[(3-methoxyphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C16H16N6O2/c1-24-10-5-2-4-9(8-10)19-20-13-14(17)21-22-15(13)18-12-7-3-6-11(12)16(22)23/h2,4-5,8,21H,3,6-7,17H2,1H3 |
InChI Key |
UNXIZCDNOBZFKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN3C2=NC4=C(C3=O)CCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13377919.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377920.png)


![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377942.png)
![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)

![(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377980.png)
![(2E)-N'-nitro-2-({5-[4-(1H-tetrazol-1-yl)phenyl]furan-2-yl}methylidene)hydrazinecarboximidamide](/img/structure/B13377984.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)
methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13378003.png)
